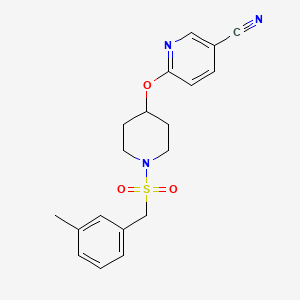

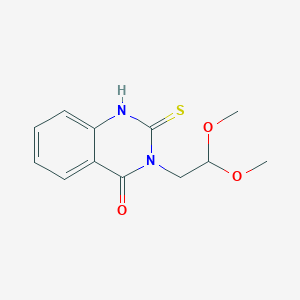

3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

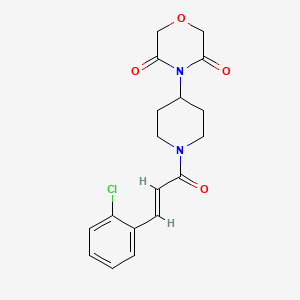

The compound “3-(2,2-dimethoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one ring . The 2,2-dimethoxyethyl group is an ether group, which could potentially increase the compound’s solubility in organic solvents .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of a quinazolinone core with a 2-thioxo group and a 2,2-dimethoxyethyl group attached. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

As a quinazolinone derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the 2-thioxo group and the 2,2-dimethoxyethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the 2,2-dimethoxyethyl group could potentially increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

One study outlines the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating their antimicrobial and anticonvulsant activities. These derivatives were synthesized via Mannich reaction and evaluated against various bacterial and fungal strains, revealing broad-spectrum activity. Notably, compounds PTQ-03 and ETQ-03 showed significant activity against both gram-positive and gram-negative bacteria as well as fungi. Additionally, certain compounds exhibited potent anticonvulsant properties, highlighting the potential of these derivatives in treating convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Catalytic Synthesis

Another study describes a copper-catalyzed tandem reaction facilitating the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from ortho-bromobenzamides and isothiocyanates. This method provides an efficient route for synthesizing these compounds, utilizing CuI as a precatalyst and Cs2CO3 as a base, showcasing a practical approach for their production (Wang, Zhao, & Xi, 2011).

Antibacterial Activity

Research on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives has indicated significant antibacterial activity against a range of microorganisms. The study demonstrates the potential of these compounds in addressing bacterial infections, with certain derivatives showing higher antibacterial activities compared to standard drugs (Osarumwense, 2022).

Multicomponent Synthesis

A multicomponent synthesis approach has been reported for creating 2,5-dioxo- and 4-aryl-5-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydroquinazolines, showcasing the versatility of quinazolinone derivatives in organic chemistry. This synthesis method underscores the adaptability of these compounds in chemical reactions and their potential utility in various applications (Tonkikh, Strakovs, & Petrova, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,2-dimethoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-16-10(17-2)7-14-11(15)8-5-3-4-6-9(8)13-12(14)18/h3-6,10H,7H2,1-2H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXUUFUCKJIOIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C(=O)C2=CC=CC=C2NC1=S)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2594360.png)

![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)

![7-Oxa-3lambda6-thia-10-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride](/img/structure/B2594363.png)

![1-(3-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594365.png)

![N1-(2-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2594368.png)

![6-Cyclopropyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2594375.png)

![Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594376.png)